molecular formula C15H22N2O6S B1628688 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine CAS No. 204856-74-6

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine

Cat. No.: B1628688
CAS No.: 204856-74-6
M. Wt: 358.4 g/mol
InChI Key: KVAQHAYIHFSBMU-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine is a synthetic compound that belongs to the class of sulfonamide derivatives. It is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a phenylalanine backbone. The compound is often used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amino group of phenylalanine with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of reagents such as methylsulfonyl chloride and a base like triethylamine in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Deprotected amino acids ready for further derivatization.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfonyl)amino]benzenesulfonamide
  • N-Boc-DL-phenylalanine
  • Methylsulfonylphenylalanine derivatives

Uniqueness

4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine is unique due to the combination of the Boc-protected amino group and the methylsulfonyl moiety. This dual functionality allows for versatile chemical modifications and applications in various research fields. The presence of the Boc group provides stability during synthetic procedures, while the methylsulfonyl group offers reactivity for further derivatization.

Properties

IUPAC Name

3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQHAYIHFSBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617281
Record name N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204856-74-6
Record name N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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